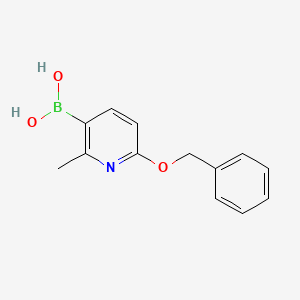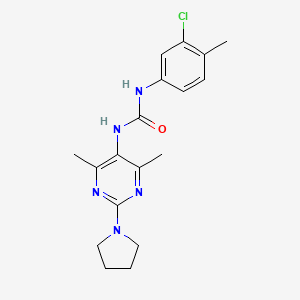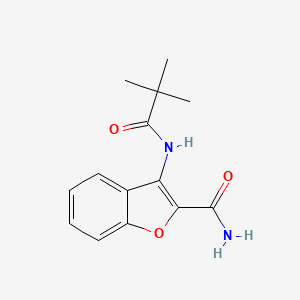
3-Pivalamidobenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pivalamidobenzofuran-2-carboxamide is a derivative of benzofuran-carboxamide. Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in benzofuran derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamide derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This strategy enables access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Wissenschaftliche Forschungsanwendungen
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
3-Pivalamidobenzofuran-2-carboxamide and its derivatives have been studied for their role as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). These compounds are significant for their potential in developing new treatments for cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA2. For example, Patel et al. (2014) synthesized novel derivatives which showed potent inhibition of PARP-1 activity and selective cytotoxicity in BRCA2-deficient cells (Patel et al., 2014).
Antimicrobial Activity
Some derivatives of 3-Pivalamidobenzofuran-2-carboxamide have been explored for their antimicrobial properties. Wardakhan et al. (2005) reported on the synthesis of compounds with this core structure and evaluated their in vitro antimicrobial activity against various bacterial strains (Wardakhan et al., 2005).
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 3-Pivalamidobenzofuran-2-carboxamide derivatives helps in the development of more potent and selective agents for various therapeutic applications. For instance, Lee et al. (2012) conducted SAR studies to optimize the potency of benzofuran-7-carboxamide as a PARP-1 inhibitor (Lee et al., 2012).
Synthesis and Characterization Studies
Research in this area also focuses on the synthesis and characterization of novel compounds based on the 3-Pivalamidobenzofuran-2-carboxamide scaffold. Papamicaël et al. (1994) described the synthesis of new 3-substituted α-carbolines, providing valuable insights into the chemical properties and potential applications of these compounds (Papamicaël et al., 1994).
Potential as 5-HT3 Receptor Antagonists
Compounds derived from 3-Pivalamidobenzofuran-2-carboxamide have been investigated for their potential as 5-HT3 receptor antagonists, which can be useful in treating conditions related to serotonin regulation, such as irritable bowel syndrome. Yang et al. (2010) discovered a new class of 2-substituted benzoxazole carboxamides, exhibiting nanomolar in vitro activity against human 5-HT3A receptors (Yang et al., 2010).
Eigenschaften
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)13(18)16-10-8-6-4-5-7-9(8)19-11(10)12(15)17/h4-7H,1-3H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIKGHYENKOUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pivalamidobenzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2816059.png)
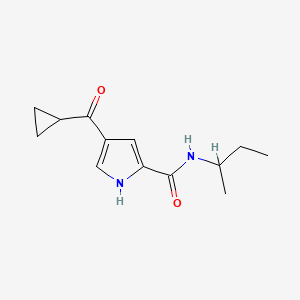
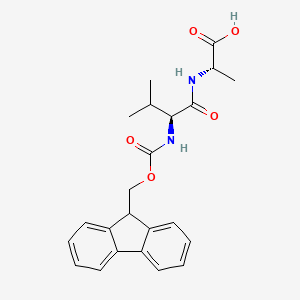
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2816067.png)
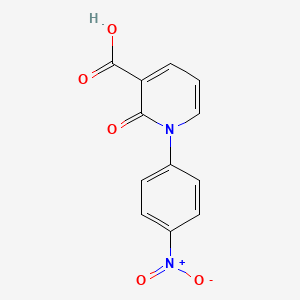
![1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
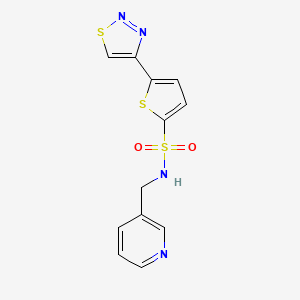
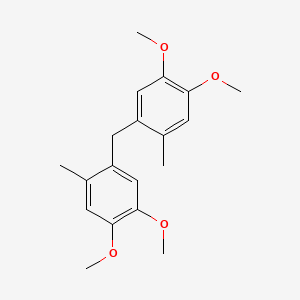
![5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride](/img/structure/B2816073.png)
![2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide](/img/structure/B2816074.png)
![N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816076.png)
![1-(4-chlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816077.png)
